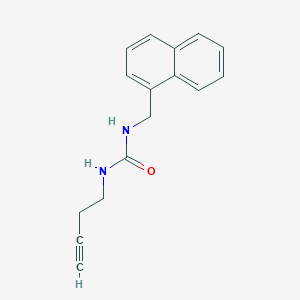
1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of biological effects.
Aplicaciones Científicas De Investigación
Conformational Studies and Self-Assembly
- Conformational Adjustments and Assembly: Urea derivatives, including those with naphthalene components, exhibit unique conformational adjustments and self-assemblies. These properties are explored for understanding intramolecular hydrogen bonds and polymorphism (Phukan & Baruah, 2016).
Fluorescence and Chemosensors
- Fluorescent and Chromogenic Chemosensors: Naphthalene urea derivatives have been developed as chemosensors, particularly for detecting fluoride ions. Their interaction with fluoride ions results in unique absorption and fluorescence peaks, making them suitable for selective sensing applications (Cho et al., 2003).
Structural Characterization and Photoluminescence
- Structural Characterization and Photoluminescence Studies: The structure and photoluminescent properties of certain urea derivatives, including naphthalene-based compounds, have been extensively studied. These studies are vital for understanding the molecular architecture and potential applications in material science (Baruah & Brahma, 2023).
Hydrogen-Bonded Complexes
- Formation of Hydrogen-Bonded Complexes: Research into heterocyclic ureas demonstrates their ability to unfold and form hydrogen-bonded complexes. These insights are crucial for the development of self-assembling materials and understanding molecular interactions (Corbin et al., 2001).
Live Cell Imaging and Sensor Applications
- Live Cell Imaging and Sensor Applications: Novel urea-linked naphthalene-based fluorescent receptors have been synthesized for selective sensing and imaging of metal ions in living cells. This application is significant in biological and environmental monitoring (Tayade et al., 2014).
Polymerization and Material Properties
- Polycondensation and Material Properties: Urea derivatives have been used in polycondensation reactions to create materials with unique properties. These materials have applications in various fields, including electronics and sustainable technology (Mallakpour & Rafiee, 2007).
Anion and Metal Ion Sensing
- Sensing Properties Towards Anions and Metal Ions: The ability of urea derivatives to bind and sense anions and metal ions has been investigated. This research contributes to the development of new sensors and diagnostic tools (Aragoni et al., 2021).
Propiedades
IUPAC Name |
1-but-3-ynyl-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-3-11-17-16(19)18-12-14-9-6-8-13-7-4-5-10-15(13)14/h1,4-10H,3,11-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCBIJRZZXSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

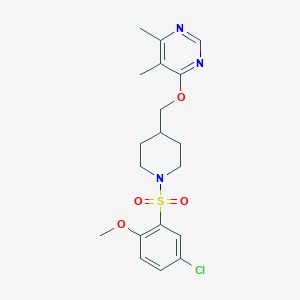
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)

![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
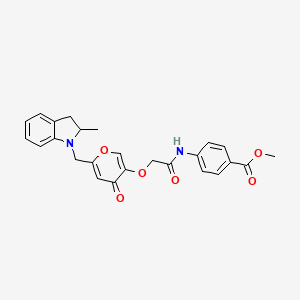
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
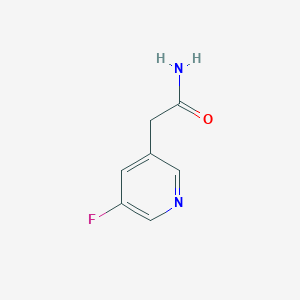
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
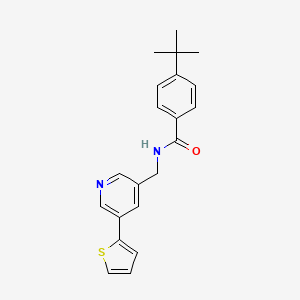
![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)